N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine
Description
N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine (CAS: 133671-68-8) is a quinoline-based compound featuring a 2-thiophene substituent on the quinoline ring and a diethyl-substituted ethane-1,2-diamine chain. The compound's synthesis likely follows protocols analogous to related ethane-1,2-diamine derivatives, such as nucleophilic substitution of a 4-chloroquinoline precursor with N,N-diethylethane-1,2-diamine under elevated temperatures . Its molecular formula, calculated from structural analogs, approximates C₂₁H₂₄N₃S, with a molecular weight of ~350.5 g/mol .
Properties
Molecular Formula |
C19H23N3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
OTMRNEAGIPQZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 4-Chloroquinoline Derivatives
A common approach involves substituting the 4-chloro group in quinoline derivatives with amines. For example:
-
Synthesis of 4-chloro-2-(thiophen-2-yl)quinoline :
-
Amination with N,N-Diethylethane-1,2-diamine :
Representative Reaction:
Modular Assembly via Suzuki Coupling
An alternative route employs Suzuki-Miyaura coupling to construct the quinoline-thiophene core:
-
Preparation of 4-chloro-2-bromoquinoline :
-
Coupling with Thiophen-2-ylboronic Acid :
-
Amination as Final Step :
Optimization and Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
-
Amination : Reactions proceed optimally at 120–130°C for 6–8 hours.
-
Chlorination : POCl₃-mediated chlorination requires 80–100°C for 1–2 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
Challenges and Alternative Approaches
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine exhibit significant antimicrobial properties. For instance, the structure–activity relationship of quinoline derivatives has shown promising results against various pathogens, including malaria and Toxoplasma gondii. The presence of the thiophene moiety is believed to enhance the bioactivity of these compounds due to its electron-rich nature, which may interact favorably with biological targets .
Antimalarial Efficacy
A detailed structure–activity relationship study of quinoline derivatives has demonstrated that modifications in the molecular structure can lead to enhanced antiplasmodial activity. Compounds bearing thiophene groups have shown improved efficacy against Plasmodium falciparum strains, with some derivatives achieving low nanomolar inhibitory concentrations. This suggests that this compound could be a lead compound for further development in antimalarial therapies .
Synthesis of Functional Materials
In materials science, compounds similar to this compound are being explored for their potential use in organic electronics and sensors. The unique electronic properties conferred by the thiophene and quinoline structures make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune their electronic properties through structural modifications can lead to improved performance in these devices .
Case Studies
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The quinoline ring is known to interact with nucleic acids, potentially affecting gene expression and protein synthesis. The thienyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Ring
- Thiophene vs. For example: N′-(6-Chloro-2-phenyl-4-quinolinyl)-N,N-diethyl-1,2-ethanediamine () replaces the thiophene with a phenyl group and adds a 6-chloro substituent, increasing hydrophobicity and halogen-mediated interactions. N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine () substitutes thiophene with a 7-chloro group, resembling antimalarial chloroquine derivatives .
Amine Chain Modifications
- Diethyl vs. Dimethyl Substituents: The N,N-diethyl group in the target compound increases lipophilicity compared to dimethyl analogs like N,N-dimethyl-N'-(2-(2-thienyl)-4-quinolinyl)-ethane-1,2-diamine (synonym in ). This may improve membrane permeability but reduce aqueous solubility.
Functional Analogues in Medicinal Chemistry
- Methapyrilene (): A histamine H₁ antagonist with the structure N',N'-dimethyl-N-(2-pyridyl)-N-(2-thienylmethyl)ethane-1,2-diamine. Though distinct in its pyridyl and thenylmethyl groups, it shares the ethane-1,2-diamine backbone and thiophene moiety, highlighting the pharmacological relevance of this scaffold .
Data Tables: Key Structural and Physicochemical Comparisons
Detailed Research Findings
Physicochemical Properties
- Electronic Effects : The thiophene moiety’s electron-rich nature may facilitate π-stacking interactions, relevant in drug-receptor binding or materials science applications .
Biological Activity
N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C19H23N3S
- Molecular Weight : 323.47 g/mol
- CAS Number : 633299-20-4
The compound features a quinoline core substituted with a thiophene moiety and an ethylene diamine side chain, which may contribute to its biological activity.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiophenes with quinoline derivatives. The synthetic route typically includes:
- Formation of the quinoline structure.
- Introduction of the thiophene ring.
- Alkylation with diethylamine to form the final product.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including MKN-45 gastric adenocarcinoma cells. It operates by disrupting cellular signaling pathways involved in cell survival and proliferation, leading to increased cytotoxicity compared to standard chemotherapeutics like Paclitaxel .
- Case Study : In a comparative study, derivatives of this compound were tested against several cancer cell lines. The results demonstrated that certain modifications enhanced its efficacy, with IC50 values significantly lower than those of conventional treatments .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MKN-45 (gastric adenocarcinoma) | 12.5 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antimicrobial | Escherichia coli | 20.0 |
Toxicological Profile
While the compound shows promising biological activity, its toxicity profile must be carefully evaluated. Preliminary studies suggest that at therapeutic doses, it has manageable toxicity; however, further investigations are necessary to establish a comprehensive safety profile .
Q & A
Q. How can the synthesis of N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine be optimized for high yield and purity?
Methodological Answer:
- Step 1: Optimize reaction conditions using Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst type. For example, platinum catalysts have been effective in analogous diamine reductions .
- Step 2: Monitor reaction progress via TLC or HPLC. Use column chromatography (silica gel, gradient elution) for purification, as demonstrated in similar quinoline-derivative syntheses .
- Step 3: Validate purity via melting point analysis (e.g., mp 157–201°C ranges in nitro-phenylenediamine analogs) and NMR spectroscopy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Step 1: Use ¹H/¹³C NMR to confirm the ethyl, thiophene, and quinoline substituents. Compare chemical shifts with PubChem data for structurally related diamines (e.g., δ 2.5–3.5 ppm for ethyl groups) .
- Step 2: Employ FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
- Step 3: Validate molecular weight via HRMS (e.g., molecular ion peaks for C₁₉H₂₄N₄S). Cross-reference with computational data from PubChem .
Q. How can researchers assess the compound’s solubility for in vitro biological assays?
Methodological Answer:
- Step 1: Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9). Note that quinoline derivatives often exhibit better solubility in polar aprotic solvents .
- Step 2: Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law, as applied to nitro-phenylenediamine analogs .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biomolecular targets?
Methodological Answer:
- Step 1: Generate a 3D structure using PubChem’s InChIKey (e.g., SQKFDJYYIBKNGD-UHFFFAOYSA-N for related diamines) .
- Step 2: Perform molecular docking (AutoDock Vina) to simulate binding with enzymes like DNA methyltransferases, referencing inhibitor designs from indolocarbazole studies .
- Step 3: Validate predictions via MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Step 1: Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition studies).
- Step 2: Apply statistical modeling (ANOVA) to identify variables causing discrepancies, as in flow-chemistry optimizations .
- Step 3: Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies enable the study of this compound’s photophysical properties for sensor applications?
Methodological Answer:
- Step 1: Measure fluorescence quantum yield in solvents of varying polarity. Thiophene-quinoline hybrids often exhibit solvatochromic shifts .
- Step 2: Use time-resolved fluorescence to assess excited-state lifetimes, referencing methods for nitro-phenylenediamine derivatives .
- Step 3: Model electron transfer pathways via DFT calculations (Gaussian 09) to correlate structure with emission properties .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
